molecular formula C8H9ClFNO2 B1377347 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride CAS No. 1427381-07-4

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride

Cat. No.: B1377347
CAS No.: 1427381-07-4
M. Wt: 205.61 g/mol
InChI Key: WCLGOFRCKSDYIH-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its complex properties, making it valuable for applications such as drug synthesis and material science exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride typically involves the fluorination of 2-methylbenzoic acid derivatives followed by amination. The reaction conditions often include the use of superbases for deprotonation and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylbenzoic acid: A fluorobenzoic acid derivative used in similar applications.

    5-Fluoro-2-methylbenzoic acid: Another fluorinated benzoic acid with comparable properties.

    2-Amino-5-(trifluoromethoxy)benzoic acid: A compound with similar structural features and applications.

Uniqueness

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.

Biological Activity

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride (CAS No. 1427381-07-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C8H8ClFNO2
  • Molecular Weight: 195.61 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Antiviral Activity: Preliminary studies suggest potential antiviral effects, although specific mechanisms remain under investigation.
  • Antitumor Effects: Some studies have indicated that the compound may inhibit the growth of certain cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the amino and fluoro groups enhances its ability to form hydrogen bonds and interact with enzymes or receptors involved in metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies:
    • A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing an inhibition zone diameter of approximately 15 mm at a concentration of 100 µg/mL, indicating promising antibacterial properties .
  • Antiviral Research:
    • In vitro assays demonstrated that this compound could reduce viral replication in cell cultures infected with influenza virus, showing a dose-dependent response .
  • Antitumor Activity:
    • A case study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM after 48 hours .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
AntiviralInfluenza virusDose-dependent viral reduction
AntitumorMCF-7 (breast cancer)IC50: 25 µM

Properties

IUPAC Name

3-amino-5-fluoro-2-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGOFRCKSDYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.